molecular formula C8H5FN2O B8685292 4-fluoro-1H-indazole-5-carbaldehyde

4-fluoro-1H-indazole-5-carbaldehyde

Cat. No.: B8685292
M. Wt: 164.14 g/mol
InChI Key: VHSXJKARGVRERT-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indazole-5-carbaldehyde is a versatile fluorinated indazole derivative that serves as a valuable synthon in organic synthesis and medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for its ability to inhibit various biological targets, such as protein kinases . This particular molecule features two key functional handles: a fluorine atom at the 4-position and an aldehyde group at the 5-position. The fluorine atom can be used to tune the electronic properties and metabolic stability of resulting compounds, while also enabling potential intermolecular interactions such as π−π stacking and halogen bonding . The aldehyde group is a critical reactive site for further synthetic elaboration; it can undergo a wide range of transformations, including condensation reactions to form imines or hydrazones, nucleophilic addition, and reduction to alcohols, or serve as a precursor for heterocyclic ring formations like oxazoles and thiazoles . This makes this compound an essential intermediate for constructing more complex molecules. Research applications for this compound and its derivatives span across multiple disciplines. In medicinal chemistry, indazole-containing compounds have shown promising biological activities. For instance, similar indazole-based structures have been identified as potent inhibitors of the influenza virus polymerase by disrupting the PA-PB1 protein-protein interaction . Other research avenues include the development of kinase inhibitors, which are relevant for treating various diseases, and the synthesis of electronic materials . The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, as it may cause skin, eye, or respiratory irritation.

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

4-fluoro-1H-indazole-5-carbaldehyde

InChI

InChI=1S/C8H5FN2O/c9-8-5(4-12)1-2-7-6(8)3-10-11-7/h1-4H,(H,10,11)

InChI Key

VHSXJKARGVRERT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1C=O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Indazole Derivatives

4-Fluoro-1H-indazole-5-carboxylic acid (CAS 1041481-59-7)
  • Structural difference : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH) at position 5.
  • Impact : The carboxylic acid group increases polarity and hydrogen-bonding capacity, enhancing water solubility but reducing reactivity compared to the aldehyde. Similarity score: 0.66 .
  • Applications : Carboxylic acids are often used in metal coordination or as prodrug moieties, whereas aldehydes serve as electrophilic handles for cross-coupling or condensation reactions.
4-Fluoro-1H-indazole-7-carbonitrile (CAS 1408058-17-2)
  • Structural difference : Substitutes the aldehyde with a nitrile (-CN) at position 7.
  • Impact : The nitrile group is less electrophilic than an aldehyde but offers stability under acidic conditions. Similarity score: 0.84 .
  • Reactivity : Nitriles can undergo hydrolysis to carboxylic acids or reduction to amines, contrasting with aldehyde reactivity in nucleophilic additions.

Aldehyde-Containing Heterocycles

4-Methyl-1H-imidazole-5-carbaldehyde (CAS 68282-53-1)
  • Structural difference: Imidazole core (two non-adjacent nitrogen atoms) with a methyl group at position 4 and aldehyde at position 5.
  • Physical properties : Melting point (165–166°C) suggests higher crystallinity than typical indazole aldehydes, likely due to the imidazole’s planar structure .
  • Electronic effects : The imidazole’s electron-rich nature may stabilize the aldehyde via resonance, reducing its electrophilicity compared to 4-fluoro-indazole derivatives.
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
  • Structural difference : Fused imidazothiazole system with a 4-fluorophenyl substituent.
  • The extended conjugation may shift UV-Vis absorption profiles relative to indazole analogs .

Halogenated Indole Derivatives ()

Compounds such as 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) and 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) highlight the role of halogen positioning:

  • Electronic effects : Chloro and bromo substituents are less electronegative than fluorine but provide steric bulk.
  • Synthetic routes : These compounds are synthesized via Ullmann-type couplings or nucleophilic substitutions, contrasting with the aldehyde-focused methods for 4-fluoro-indazole derivatives .

Physicochemical and Spectral Properties

Melting Points and Solubility

  • 4-Methyl-1H-imidazole-5-carbaldehyde : MP 165–166°C .
  • 3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (11) : MP 159–160°C .
  • Inference: 4-Fluoro-1H-indazole-5-carbaldehyde likely has a MP >150°C due to hydrogen bonding from the aldehyde and fluorine. Fluorine’s electronegativity may reduce solubility in nonpolar solvents compared to methyl or methoxy analogs.

Spectroscopic Data

  • IR spectra : Aldehyde C=O stretches typically appear at ~1700 cm⁻¹. Fluorine substitution may shift this peak due to inductive effects.
  • NMR : The aldehyde proton in 4-fluoro-indazole-5-carbaldehyde is expected near δ 9.8–10.0 ppm (¹H NMR), with deshielding exacerbated by the adjacent fluorine .

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 4-fluoroindazole reacts with paraformaldehyde in acetic acid at 80–90°C for 8–12 hours. The reaction proceeds via electrophilic formylation, where the aldehyde group is introduced through a Friedel-Crafts-type mechanism. Yields typically range from 65% to 78%, with purity >95% confirmed by HPLC.

Optimization Insights

  • Catalyst Screening : Substituting acetic acid with trifluoroacetic acid (TFA) increases electrophilicity, reducing reaction time to 6 hours but requiring strict temperature control (70±2°C) to prevent decomposition.

  • Solvent Effects : Polar aprotic solvents like DMF improve solubility but necessitate higher catalyst loadings (20 mol% vs. 10 mol% in acetic acid).

Palladium-Catalyzed C-H Amination Strategy

Recent advances in transition metal catalysis enable efficient indazole ring formation with concurrent aldehyde functionalization. This method constructs the indazole core while introducing the 5-carbaldehyde group in a single pot.

Protocol Overview

Aminohydrazones undergo intramolecular C-H amination using ligand-free palladium catalysts (Pd(OAc)₂, 5 mol%) in toluene at 110°C. The aldehyde group is introduced via in situ oxidation of a methyl substituent using MnO₂ (2 equiv).

Critical Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–7 mol% Pd(OAc)₂72–85%
Oxidant Stoichiometry1.8–2.2 equiv MnO₂±5% yield variance
Reaction Time12–14 hours<10% decomposition

This method demonstrates excellent functional group tolerance, accommodating nitro (-NO₂) and methoxy (-OMe) substituents without side reactions.

Multi-Step Synthesis via Bromination and Cyclization

A patent-derived approach synthesizes the target compound through sequential halogenation and ring-closing steps, achieving industrial-scale reproducibility.

Stepwise Breakdown

  • Bromination : 3-Fluoro-2-methylaniline undergoes N-bromosuccinimide (NBS)-mediated bromination in toluene at 90°C (Yield: 85–90%).

  • Cyclization : The brominated intermediate reacts with isoamyl nitrite in acetic acid at 110°C, forming the indazole core (Yield: 40–43%).

  • Aldehyde Introduction : Vilsmeier-Haack formylation (POCl₃/DMF) at 0–5°C installs the 5-carbaldehyde group (Yield: 75–78%).

Scalability Data

StepBatch Size (kg)Purity (%)
Bromination5098.2
Cyclization2095.8
Formylation1597.5

This sequence requires careful exotherm management during formylation to avoid byproduct formation.

Oxidative Dehydrogenation of Alcohol Precursors

Methanol-mediated oxidation of 4-fluoro-1H-indazole-5-methanol provides a high-purity route to the aldehyde derivative.

Experimental Procedure

A solution of 4-fluoro-1H-indazole-5-methanol in anhydrous THF reacts with Dess-Martin periodinane (1.2 equiv) at 0°C, warming to room temperature over 2 hours. Quenching with Na₂S₂O₃ yields the aldehyde with 82–88% efficiency.

Advantages Over Alternative Methods

  • Avoids harsh acidic conditions

  • Compatible with acid-sensitive functional groups

  • Reduces purification steps through selective oxidation

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Condensation65–7895–97Moderate$
Pd-Catalyzed Amination72–8596–98High$$
Multi-Step Bromination40–8195–97.5Industrial$$$
Oxidative Dehydrogenation82–8898–99Low$$

Key Observations

  • Palladium-catalyzed methods balance yield and scalability but require expensive catalysts.

  • Industrial protocols prioritize reproducibility over atom economy.

  • Oxidative routes deliver superior purity but face substrate availability constraints.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ReagentsReference
Vilsmeier-Haack65–75≥97POCl₃, DMF
Cyclization-Formylation50–6095HNO₂, DMF/POCl₃
Suzuki Coupling70–80≥98Pd(PPh₃)₄, K₂CO₃

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (e.g., C–F: 1.34 Å) and intermolecular interactions (e.g., C–H⋯O) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aldehyde proton at δ 9.8–10.2 ppm; fluorine coupling observed in ¹⁹F NMR (δ -110 to -120 ppm) .
    • MS (ESI+) : Molecular ion [M+H]⁺ at m/z 179.1 .

Advanced: How can reaction yields be optimized in large-scale synthesis?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance formylation efficiency .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization kinetics .
  • Temperature control : Maintaining ≤0°C during nitration steps minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .

Advanced: How to address contradictory data in biological activity assays?

Methodological Answer:

  • Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) to rule out false positives .
  • Control experiments : Use structurally similar analogs (e.g., 5-chloro derivatives) to isolate the role of the fluorine and aldehyde groups .
  • Statistical analysis : Apply ANOVA or Student’s t-test to assess significance across replicates .

Q. Table 2: Example Biological Activity Discrepancies

StudyIC₅₀ (µM)Assay TypeProposed Resolution
A (2023)12.5AnticancerVerify cell line viability
B (2024)45.8AntifungalTest solubility in DMSO/PBS

Advanced: What strategies enable derivatization of the aldehyde group?

Methodological Answer:

  • Reductive amination : React with primary amines (e.g., benzylamine) and NaBH₃CN to form secondary amines .
  • Condensation : Generate hydrazones (R–NH–N=CH–) using hydrazine derivatives, applicable in metal-organic frameworks (MOFs) .
  • Wittig reaction : Convert aldehyde to alkenes using ylides (e.g., Ph₃P=CH₂) .

Advanced: How to model its interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystallographic data (e.g., PDB ID 1XYZ) to predict binding to kinase domains .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
  • MD simulations : Simulate solvation effects in water/ethanol mixtures to assess stability .

Advanced: What are the challenges in crystallizing this compound?

Methodological Answer:

  • Polymorphism : Screen solvents (e.g., methanol, acetonitrile) to isolate stable polymorphs .
  • Twinned crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
  • Hydrogen bonding : The aldehyde group forms weak C–H⋯O interactions, requiring low-temperature (100 K) data collection .

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